molecular formula C10H20O2S B1667008 Octane, 1-(ethenylsulfonyl)- CAS No. 28345-91-7

Octane, 1-(ethenylsulfonyl)-

Cat. No.: B1667008
CAS No.: 28345-91-7
M. Wt: 204.33 g/mol
InChI Key: KWFGVRYYABRBHO-UHFFFAOYSA-N
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Description

Octane, 1-(ethenylsulfonyl)- (C₁₀H₁₈O₂S) is an organosulfur compound featuring a sulfonyl group (-SO₂-) linked to an ethenyl (vinyl) moiety and an octane chain. The sulfonyl group is strongly electron-withdrawing, making the compound reactive in nucleophilic substitutions and polymerization reactions. Its reactivity profile is defined by the sulfonyl group’s electrophilicity and the ethenyl group’s capacity for addition reactions.

Properties

CAS No.

28345-91-7

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

1-ethenylsulfonyloctane

InChI

InChI=1S/C10H20O2S/c1-3-5-6-7-8-9-10-13(11,12)4-2/h4H,2-3,5-10H2,1H3

InChI Key

KWFGVRYYABRBHO-UHFFFAOYSA-N

SMILES

CCCCCCCCS(=O)(=O)C=C

Canonical SMILES

CCCCCCCCS(=O)(=O)C=C

Appearance

Solid powder

Other CAS No.

28345-91-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(ethenylsulfonyl)octane
alvison
alvison 8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Octane, 1-(ethenylsulfonyl)- with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

1-(Ethenylthio)octane (C₁₀H₂₀S)

  • Structural Difference : Replaces the sulfonyl (-SO₂-) group with a thioether (-S-) linkage.
  • Molecular Weight : 172.33 g/mol (vs. ~202 g/mol for the sulfonyl analog).
  • Reactivity :
    • Thioethers are less oxidized and more nucleophilic than sulfonyl derivatives.
    • Susceptible to oxidation to sulfoxides or sulfones, unlike the pre-oxidized sulfonyl group.
  • Applications : Intermediate in organic synthesis; lacks the electrophilic character required for crosslinking.

n-Octane sulfonyl chloride (C₈H₁₇ClO₂S)

  • Structural Difference : Replaces the ethenyl group with a chloride leaving group.
  • Molecular Weight : 212.74 g/mol.
  • Reactivity :
    • Sulfonyl chlorides are highly reactive in nucleophilic acyl substitutions (e.g., forming sulfonamides).
    • Lacks the ethenyl group’s capacity for polymerization.
  • Applications : Precursor for detergents, surfactants, and sulfonamide drugs.

Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- (C₈HF₁₃O₂S)

  • Structural Difference : Fluorinated hexane chain with a sulfonyl-ethenyl group.
  • Reactivity :
    • Fluorination enhances thermal and chemical stability.
    • The electron-withdrawing effect of fluorine may amplify the sulfonyl group’s electrophilicity.
  • Applications : Likely used in high-performance materials (e.g., fluorosurfactants or coatings).

Sodium octanesulfonate (C₈H₁₇NaO₃S)

  • Structural Difference : Sulfonate (-SO₃⁻) group replaces the sulfonyl-ethenyl moiety.
  • Reactivity: Sulfonates are strong acids (pKa ~1–2) and highly water-soluble. Non-reactive compared to sulfonyl chlorides or ethenylsulfonyl derivatives.
  • Applications : Surfactants, ion-exchange resins, and detergents.

Data Table: Comparative Analysis

Compound Molecular Formula Molar Mass (g/mol) Functional Group Key Reactivity Applications
Octane, 1-(ethenylsulfonyl)- C₁₀H₁₈O₂S ~202 Ethenylsulfonyl Nucleophilic substitution, polymerization Polymers, crosslinking agents
1-(Ethenylthio)octane C₁₀H₂₀S 172.33 Thioether Oxidation to sulfoxides/sulfones Organic synthesis intermediates
n-Octane sulfonyl chloride C₈H₁₇ClO₂S 212.74 Sulfonyl chloride Nucleophilic acyl substitution Surfactants, pharmaceuticals
Sodium octanesulfonate C₈H₁₇NaO₃S 232.30* Sulfonate Acid-base reactions Detergents, ion-exchange resins
Fluorinated ethenylsulfonyl C₈HF₁₃O₂S ~428 Fluorinated sulfonyl High thermal/chemical stability Specialty coatings, fluorosurfactants

*Calculated based on molecular formula.

Research Findings and Trends

  • Structural Impact on Properties :
    • Sulfonyl groups enhance electrophilicity and thermal stability compared to thioethers .
    • Fluorination () drastically alters hydrophobicity and resistance to degradation, critical for industrial applications.
  • Reactivity Patterns :
    • Sulfonyl chlorides () are preferred for synthetic versatility, while ethenylsulfonyl derivatives enable polymerization .
    • Thioethers () serve as intermediates but lack the functional diversity of sulfonyl analogs.
  • Industrial Relevance :
    • Sulfonates () dominate surfactant markets, whereas fluorinated sulfonyl compounds () fill niche roles in high-performance materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octane, 1-(ethenylsulfonyl)-
Reactant of Route 2
Octane, 1-(ethenylsulfonyl)-

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